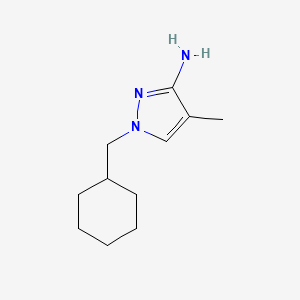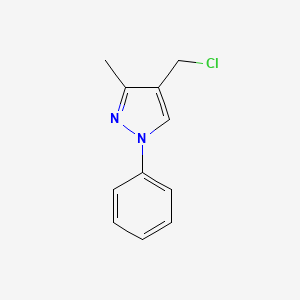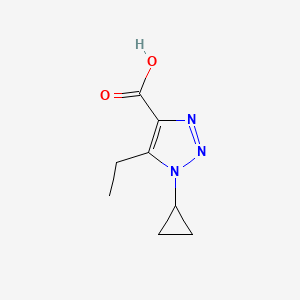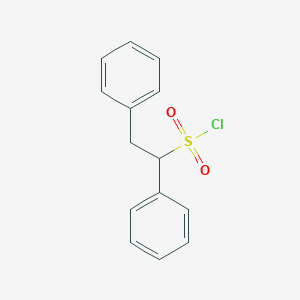
1,2-Diphenylethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenylethane-1-sulfonyl chloride is an organic compound with the molecular formula C14H13ClO2S. It is a sulfonyl chloride derivative of 1,2-diphenylethane, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to the ethane backbone. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional group transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenylethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylethane with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction typically proceeds as follows:
[ \text{C14H14} + \text{HSO3Cl} \rightarrow \text{C14H13ClO2S} + \text{HCl} ]
Another method involves the oxidation of 1,2-diphenylethane using sulfuryl chloride (SO2Cl2) in the presence of a catalyst. This method provides a high yield of the desired sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates under appropriate conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions with this compound.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonic Acids: Formed by oxidation.
Thiols: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenylethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of various sulfonyl derivatives.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of polymers and advanced materials with specific functional properties.
Analytical Chemistry: The compound is utilized in derivatization reactions for the analysis of various analytes by techniques such as liquid chromatography and mass spectrometry.
Wirkmechanismus
The mechanism of action of 1,2-diphenylethane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic transformations and derivatization reactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Diphenylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl Chloride: Similar reactivity but lacks the ethane backbone.
Toluene-4-sulfonyl Chloride: Contains a methyl group on the benzene ring, affecting its reactivity and solubility.
Methanesulfonyl Chloride: A simpler structure with a single carbon atom, used in similar reactions but with different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity patterns and applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C14H13ClO2S |
|---|---|
Molekulargewicht |
280.8 g/mol |
IUPAC-Name |
1,2-diphenylethanesulfonyl chloride |
InChI |
InChI=1S/C14H13ClO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI-Schlüssel |
CBEBZIQWYPLJMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13304788.png)
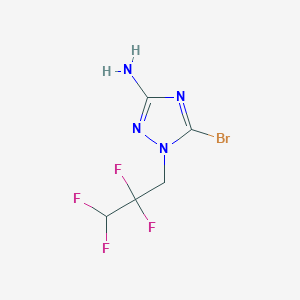
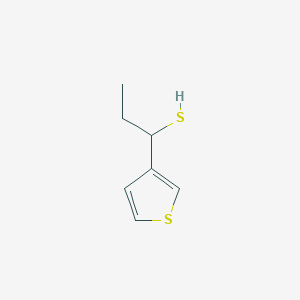
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)

![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)
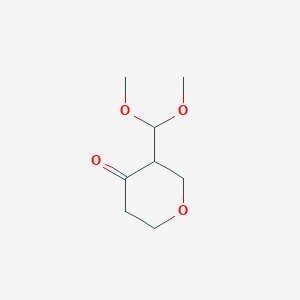

![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)
